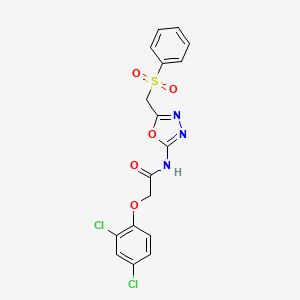

2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O5S/c18-11-6-7-14(13(19)8-11)26-9-15(23)20-17-22-21-16(27-17)10-28(24,25)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANKIOALGMKBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of appropriate amines with carboxylic acid derivatives. The specific compound can be synthesized through a multi-step process that includes the formation of the oxadiazole ring and subsequent substitution reactions to introduce the dichlorophenoxy and sulfonyl groups.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating similar oxadiazole derivatives, compounds demonstrated IC50 values as low as against A549 human lung cancer cells .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4i | A549 | 1.59 |

| 4l | A549 | 1.80 |

| 4h | A549 | <0.14 |

| 4g | C6 (rat glioma) | 8.16 |

| 4h | C6 (rat glioma) | 13.04 |

The anticancer activity of oxadiazole derivatives is attributed to their ability to inhibit various enzymes and growth factors involved in cancer progression. These include:

- Telomerase

- Topoisomerase

- Histone deacetylases (HDAC)

- Poly(ADP-ribose) polymerase

Inhibition of these targets leads to apoptosis and reduced proliferation of cancer cells .

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have shown potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to their ability to modulate neuroinflammatory responses and oxidative stress . Additionally, they have demonstrated antibacterial and antifungal activities, making them versatile candidates for drug development.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer effects. The study found that modifications at the phenylsulfonyl position significantly enhanced cytotoxicity against various tumor cell lines while maintaining selectivity towards non-cancerous cells .

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. The synthesis and evaluation of various oxadiazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study:

A study synthesized multiple oxadiazole derivatives and tested their antibacterial effects. The results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

| Compound | Activity Against | Reference |

|---|---|---|

| 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol | S. aureus | |

| 5-(3-chloro-4-fluorophenyl)-1,3,4-oxadiazol-2-thiol | E. coli |

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:

Research on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed that certain derivatives exhibited high percent growth inhibition (PGI) against cancer cell lines such as SNB-19 and OVCAR-8. Specifically, a compound showed a PGI of 86.61% against SNB-19 .

Anti-Diabetic Activity

Recent studies have also explored the anti-diabetic effects of oxadiazole derivatives. These compounds have been evaluated for their ability to lower glucose levels in various models.

Case Study:

In vivo studies using genetically modified diabetic models demonstrated that specific oxadiazole compounds significantly reduced glucose levels. Compounds such as 5d and 5f were particularly effective in lowering blood sugar levels in Drosophila melanogaster models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key properties:

Key Structural and Functional Differences:

Oxadiazole Substituents: The target compound’s phenylsulfonylmethyl group distinguishes it from phenoxymethyl (BL98488) or chlorophenyl () substituents. The sulfonyl group increases polarity and may improve binding to sulfhydryl-containing enzymes or receptors . Compounds with benzothiazole (4a) or furan () substituents exhibit divergent bioactivities, such as antimicrobial vs. enzyme inhibition, highlighting the role of heterocyclic moieties in target specificity.

Acetamide Linkage :

- Sulfanyl (-S-) linkages (e.g., BL98488, 4a) are common in antimicrobial agents, while the target compound’s oxygen-based acetamide linkage may reduce redox sensitivity .

Biological Activity: The 2,4-dichlorophenoxy group (shared with compound 533 and the target compound) is associated with herbicidal and cytotoxic effects, but the addition of the oxadiazole-phenylsulfonyl system in the target compound may shift activity toward anticancer applications . BL98488 and related oxadiazoles show cytotoxicity (IC50 ~1.8–2.46 µg/mL), suggesting the target compound’s phenylsulfonyl group could further optimize potency or selectivity .

Physicochemical Properties: The phenylsulfonyl group increases molecular weight (~450 vs. 311 for compound 533) and logP (estimated ~3.5 vs.

Research Findings and Implications

- Anticancer Potential: Oxadiazoles with dichlorophenyl or phenoxy groups (e.g., ) demonstrate selective cytotoxicity, particularly against liver cancer. The target compound’s phenylsulfonyl group may enhance interactions with hydrophobic kinase domains or proteasomal targets .

- Antimicrobial Activity : Thioacetamide-linked oxadiazoles (e.g., 4a) show broad-spectrum antimicrobial effects, but the target compound’s oxygen-based linkage and sulfonyl group may reduce susceptibility to bacterial efflux pumps .

- Enzyme Inhibition : Analogous compounds () inhibit α-glucosidase, BChE, or SIRT2, suggesting the target compound could be repurposed for metabolic or neurodegenerative diseases.

Q & A

Q. What are the critical steps in synthesizing 2-(2,4-dichlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including cyclization of the oxadiazole ring, sulfonation, and final acylation. Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks intermediate formation .

Yield optimization requires iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of chloroacetyl chloride) and purification via column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : and NMR verify substituent positions (e.g., dichlorophenoxy protons at δ 6.8–7.2 ppm) and oxadiazole ring formation (C=O at ~165 ppm) .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 495.0321) confirms molecular formula .

- FT-IR : Peaks at 1680–1700 cm validate carbonyl groups (amide and oxadiazole) .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

- Antimicrobial testing : Use agar dilution methods against S. aureus and E. coli (MIC values <50 µg/mL indicate potency) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC calculations .

- In vitro enzyme inhibition : Evaluate COX-2 or HDAC inhibition via fluorometric assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID 5KIR). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Phe518 .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K values) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., 24–72 hr exposure times) to address variability in IC values .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., t <30 min) explains inconsistent in vivo results .

Q. How can structure-activity relationship (SAR) studies improve potency?

- Functional group modulation : Replace the phenylsulfonyl group with pyridinylsulfonyl to enhance solubility while retaining activity .

- Bioisosteric replacement : Substitute oxadiazole with thiadiazole to evaluate impact on target selectivity .

Q. What computational methods predict the compound’s reactivity in novel chemical transformations?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks .

- Reaction path optimization : Use ICReDD’s quantum chemical workflows to predict regioselectivity in cross-coupling reactions .

Q. How can researchers address poor aqueous solubility during formulation?

- Co-solvent systems : Test PEG-400/water mixtures (up to 30% v/v) to improve solubility without precipitation .

- Prodrug derivatization : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Silence candidate targets (e.g., HDAC6) in cell lines to confirm pathway-specific effects .

- Transcriptomic profiling : RNA-seq analysis identifies differentially expressed genes post-treatment (e.g., apoptosis regulators) .

Q. How can stability studies under varying storage conditions inform handling protocols?

- Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via HPLC; >90% purity retention indicates robustness .

- Lyophilization : Assess stability in lyophilized form (5% sucrose matrix) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.